molecular formula C29H28N2O6S B12892199 Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617695-24-6

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12892199
CAS No.: 617695-24-6
M. Wt: 532.6 g/mol
InChI Key: QNUOFAWYHMYNII-ZNTNEXAZSA-N
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Description

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in the synthesis include butoxybenzoyl chloride, phenylhydrazine, and allyl bromide. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and maintain product quality .

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Scientific Research Applications

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound notable for its diverse structural features and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features several functional groups:

  • Allyl Group : Contributes to reactivity and potential biological effects.
  • Thiazole Ring : Known for its presence in various pharmaceuticals with reported antimicrobial and anticancer properties.
  • Pyrrole Moiety : Associated with antioxidant and anti-inflammatory activities.

These structural components suggest that the compound may exhibit significant biological activity due to their synergistic effects.

Synthesis Methods

Synthesis of this compound can be approached through various chemical reactions involving the allyl group, thiazole, and pyrrole derivatives. Typical methods include:

  • Condensation Reactions : Combining thiazole and pyrrole derivatives with the allyl component.
  • Functional Group Modifications : Altering substituents on the benzoyl moiety to enhance biological efficacy.

Biological Activity

The biological activity of this compound has not been extensively documented; however, insights can be drawn from related compounds:

Antimicrobial Activity

Compounds containing thiazole and pyrrole rings often exhibit antimicrobial properties. For instance, thiazole derivatives have shown effectiveness against various bacterial strains.

Anticancer Potential

Research indicates that similar compounds may possess anticancer properties. Thiazole derivatives are frequently studied for their ability to inhibit cancer cell proliferation.

Antioxidant Effects

Pyrrole derivatives are recognized for their antioxidant capabilities, which could contribute to the overall biological profile of this compound.

Data Table: Comparison of Structural Analogues

Compound NameStructural FeaturesBiological Activity
Allyl ButyrateSimple ester with an allyl groupFlavoring agent; potential antimicrobial properties
Allyl PhenolHydroxyl group on an allyl structureAntimicrobial; used in fragrances
Diallyl PhthalatePhthalate ester with two allyl groupsUsed in polymer production; potential cytotoxicity
Thiazole DerivativesContain thiazole ringAntimicrobial, anticancer
Pyrrole DerivativesContain pyrrole ringAntioxidant, anti-inflammatory

This table illustrates how this compound compares to other compounds with similar structures.

Properties

CAS No.

617695-24-6

Molecular Formula

C29H28N2O6S

Molecular Weight

532.6 g/mol

IUPAC Name

prop-2-enyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H28N2O6S/c1-4-6-17-36-21-14-12-20(13-15-21)24(32)22-23(19-10-8-7-9-11-19)31(27(34)25(22)33)29-30-18(3)26(38-29)28(35)37-16-5-2/h5,7-15,23,32H,2,4,6,16-17H2,1,3H3/b24-22+

InChI Key

QNUOFAWYHMYNII-ZNTNEXAZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=CC=C4)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=CC=C4)O

Origin of Product

United States

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